molecular formula C24H33N3O2 B247603 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine

1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine

Cat. No. B247603
M. Wt: 395.5 g/mol
InChI Key: OUUWRNWSMROJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine, also known as Dimebon or Latrepirdine, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It was first developed as an antihistamine in the 1980s, but its clinical use was discontinued due to lack of efficacy. However, recent studies have shown that it may have neuroprotective and cognitive-enhancing effects, making it a promising candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is not fully understood, but it is thought to involve multiple targets in the brain, including the NMDA receptor, histamine receptor, and mitochondrial function. It has been shown to modulate calcium influx and reduce excitotoxicity, which may contribute to its neuroprotective effects. It has also been shown to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, enhance mitochondrial function, and modulate calcium influx. It has also been shown to improve synaptic plasticity and cognitive function, and to protect against neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. It has also been shown to have a favorable safety profile in clinical trials. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials for the treatment of neurological disorders. Other potential applications of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine include the treatment of psychiatric disorders and cancer. Overall, 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has shown promising potential as a therapeutic agent for various neurological disorders, and further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with piperidine to form 1-(2,4-dimethoxybenzyl)piperidine, which is then reacted with phenylpiperazine to yield the final product. The synthesis has been optimized to improve the yield and purity of the compound, and various analytical techniques are used to confirm the identity and purity of the product.

Scientific Research Applications

1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation, and to enhance mitochondrial function. It has also been shown to improve cognitive function and memory in animal models and in clinical trials.

properties

Product Name

1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine

Molecular Formula

C24H33N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C24H33N3O2/c1-28-23-9-8-20(24(18-23)29-2)19-25-12-10-22(11-13-25)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-9,18,22H,10-17,19H2,1-2H3

InChI Key

OUUWRNWSMROJQV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.